Benzoylmethyltriphenylphosphonium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

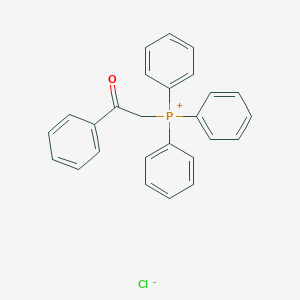

Benzoylmethyltriphenylphosphonium chloride is a quaternary phosphonium salt with a benzyl group attached to the phosphorus atom. It is a compound of interest in various chemical reactions due to its ability to form radicals and act as a reagent in oxidation and deprotection reactions.

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium chloride derivatives can be achieved through the reaction of triphenylphosphine with benzyl halides. For example, the reaction of triphenylphosphine with benzylbromide leads to the formation of benzyltriphenylphosphonium bromide, which can be further treated with elemental bromine to obtain benzyltriphenylphosphonium tribromide . These reactions typically result in the formation of colorless or red crystals, depending on the halide used, and are characterized by their triclinic or monoclinic crystal structures .

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium chloride derivatives has been determined through crystallographic studies. These compounds exhibit tetrahedral coordination around the phosphorus atom, with significant bond distances between the phosphorus and carbon or nitrogen atoms. For instance, the structure of benzyl(diethylamino)diphenylphosphonium chloride shows tetrahedral coordination with average bond distances of P-C(sp3) 1.76 Å, P-C(sp2) 1.80 Å, and P-N 1.63 Å .

Chemical Reactions Analysis

Benzyltriphenylphosphonium chloride is involved in various chemical reactions. It can react with eaq− to form benzyl radicals and triphenylphosphine, with a high rate constant, indicating a rapid reaction . Additionally, it serves as a precursor to benzyltriphenylphosphonium peroxymonosulfate, which is a stable white powder used for the oxidation of alcohols under solvent-free conditions . This compound is also effective in the deprotection of dithioacetals, trimethylsilyl and tetrahydropyranyl ethers, and ethylene acetals, often resulting in high yields and under mild conditions .

Physical and Chemical Properties Analysis

Benzyltriphenylphosphonium chloride and its derivatives are generally soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane, and slightly soluble in carbon tetrachloride, ether, and hexane . The solubility of the complex formed between benzyltriphenylphosphonium chloride and sodium dodecyl sulfate can be influenced by factors such as ionic strength, temperature, and the presence of urea . The physical properties, such as solubility and crystal structure, are crucial for the practical application of these compounds in chemical synthesis.

安全和危害

While specific safety data for Benzoylmethyltriphenylphosphonium chloride was not found, general precautions for handling similar chemical compounds include avoiding contact with eyes and skin, avoiding dust formation, using only under a chemical fume hood, not breathing dust/fume/gas/mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .

未来方向

While specific future directions for Benzoylmethyltriphenylphosphonium chloride were not found, the compound’s potential applications in the synthesis of other organic compounds could be explored further. For instance, its use in the synthesis of 2-substituted benzazoles suggests potential applications in the development of new synthetic methods .

属性

IUPAC Name |

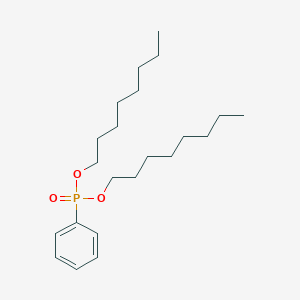

phenacyl(triphenyl)phosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCGJRBQMOICX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937386 |

Source

|

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylmethyltriphenylphosphonium chloride | |

CAS RN |

1678-18-8 |

Source

|

| Record name | 1678-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。